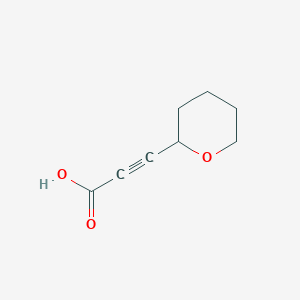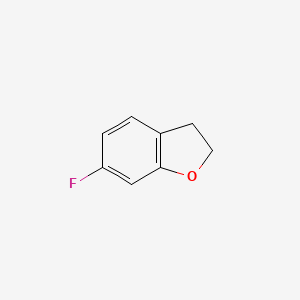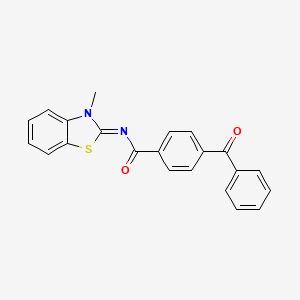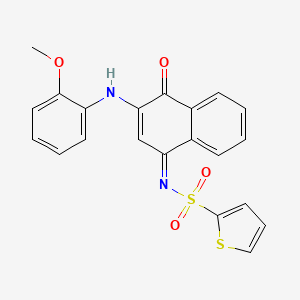
N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including nucleophilic substitution, condensation, and cyclization. For instance, the synthesis of diphenylfluorene-based aromatic polyamides involves nucleophilic fluorodisplacement followed by alkaline hydrolysis and direct polycondensation with aromatic diamines . Similarly, the synthesis of N-(substituted phenyl)-2-(7-hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides uses ultrasound irradiation to promote the reaction, starting with the synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one and subsequent condensation with hydrazine carboxamide HCl analogues . These methods suggest that the synthesis of "N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide" could also involve similar steps, such as nucleophilic substitution and condensation reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and, in some cases, X-ray crystallography. For example, the crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was determined after its synthesis . Another study reported the crystal structure and DFT study of 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, confirming the structure through spectroscopy and X-ray diffraction . These analyses are crucial for understanding the conformation and electronic structure of the compounds, which are important for predicting reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involving related compounds often include amide bond formation and aromatic substitutions. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic rings, as seen in the synthesis of various polyamides . The presence of a fluorine atom, as in the compound of interest, can affect the reactivity due to its electronegativity and potential for hydrogen bonding.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, thermal stability, and glass transition temperatures, have been studied. Aromatic polyamides derived from fluorinated compounds exhibit good solubility in organic solvents and high thermal stability . The mechanical properties, such as tensile strength and modulus of elasticity, are also reported for some polyamides . These properties are essential for potential applications in materials science. The cytotoxic and antioxidant activities of some compounds have been evaluated, indicating potential therapeutic applications .
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Crystal Structures of Related Compounds: The crystal structures of several N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides were analyzed, revealing planar molecular structures and anti conformations with respect to the C—N rotamer of the amide (Gomes, Low, Cagide, & Borges, 2015).
Chemosensor Development
- Chemosensor for Cu 2+ and H 2 PO 4 −: A study focused on the development of a highly selective fluorescence chemosensor based on a similar coumarin fluorophore. This chemosensor showed an “on-off-on” fluorescence response towards Cu2+ and H2PO4− (Meng, Li, Ma, Wang, Hu, & Cao, 2018).
Antimicrobial Agents
- Development of Antimicrobial Agents: A series of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides were synthesized and showed antimicrobial activity (Ukhov, Mikhalev, Boyarshinov, & Novikova, 2021).
- New Chromeno[3,4‐c]pyrrole‐3,4‐dione-based N‐Heterocycles: These compounds were synthesized and evaluated for antimicrobial activities, demonstrating high antimicrobial activity (Azab, Azab, & Elkanzi, 2017).
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide are not currently known. Given the compound’s structure, it may be involved in pathways related to the metabolism of similar compounds. More research is needed to determine the exact pathways and their downstream effects .
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-13-6-2-3-7-14(13)18-16(19)12-9-11-5-1-4-8-15(11)20-10-12/h1-8,12H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZUOJADRMUBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

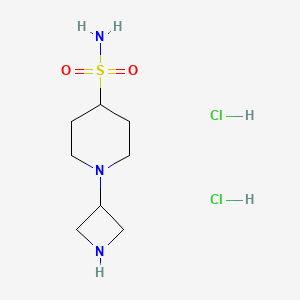

![N-cyclohexyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2502089.png)
![2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2502090.png)
![3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2502091.png)
![N-(4-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2502092.png)
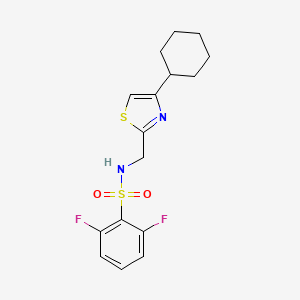
![N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502094.png)
![1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B2502098.png)
![2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2502099.png)
